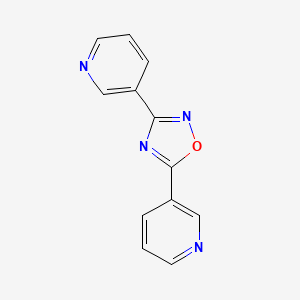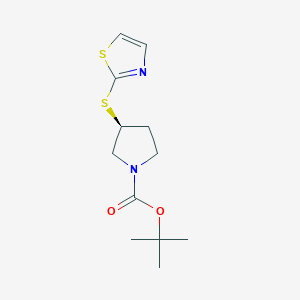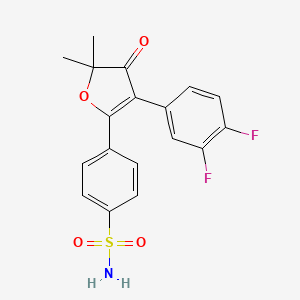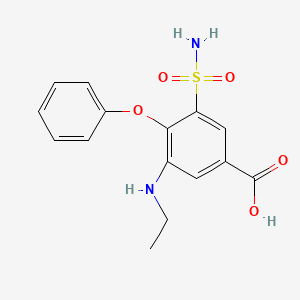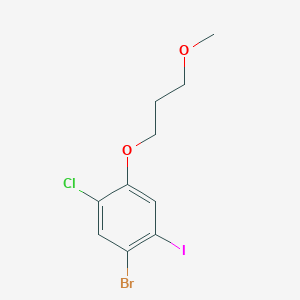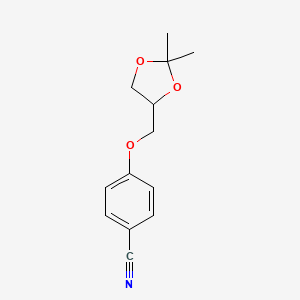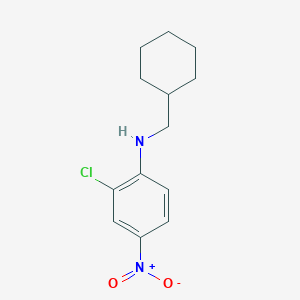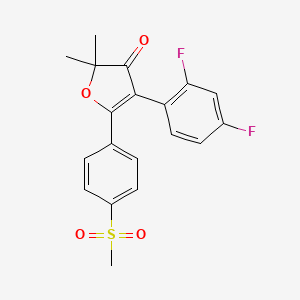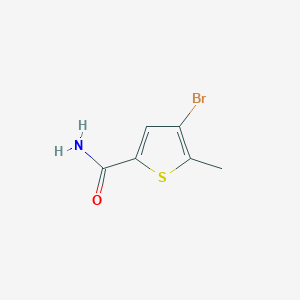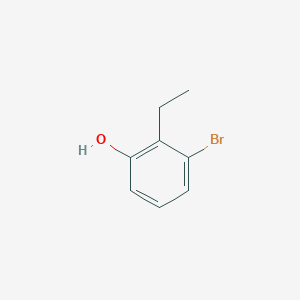
3-Bromo-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethylphenol is an organic compound characterized by a bromine atom and an ethyl group attached to a phenol ring. This compound is part of the bromophenol family, which consists of phenols substituted with bromine atoms. The presence of both the bromine atom and the ethyl group on the phenol ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2-ethylphenol can be synthesized through the bromination of 2-ethylphenol. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of 2-ethylphenol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and sodium azide (NaN₃) for azide substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Sodium hydroxide (NaOH), sodium azide (NaN₃)
Major Products Formed:
Oxidation: Quinones, oxidized derivatives
Reduction: 2-Ethylphenol
Substitution: Hydroxyl-substituted phenols, azide-substituted phenols
Applications De Recherche Scientifique
3-Bromo-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is investigated for its role in drug development and as a lead compound for new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-ethylphenol
- 4-Bromo-2-ethylphenol
- 2-Bromo-3-ethylphenol
Comparison: 3-Bromo-2-ethylphenol is unique due to the specific positioning of the bromine atom and the ethyl group on the phenol ring This positioning influences its chemical reactivity and physical properties Compared to other bromophenols, this compound may exhibit different reactivity patterns in substitution and oxidation reactions
Propriétés
Formule moléculaire |
C8H9BrO |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
3-bromo-2-ethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
Clé InChI |
JGZOKGXRMVJYEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
